REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[N:8]=[C:7]([C:9]2[C:10]([NH2:14])=[N:11][NH:12][CH:13]=2)[CH:6]=[CH:5][N:4]=1.I[CH:16]([CH3:18])[CH3:17].C[O-].[Na+]>C1COCC1>[CH:16]([N:12]1[CH:13]=[C:9]([C:7]2[CH:6]=[CH:5][N:4]=[C:3]([S:2][CH3:1])[N:8]=2)[C:10]([NH2:14])=[N:11]1)([CH3:18])[CH3:17] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CSC1=NC=CC(=N1)C=1C(=NNC1)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Name
|
sodium methoxide
|
Quantity
|
14.3 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under a nitrogen atmosphere for 3 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under vacuum
|
Type
|
WASH
|
Details
|
washed with aqueous potassium carbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a brown residue
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel (hexane/ethyl acetate eluant)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1N=C(C(=C1)C1=NC(=NC=C1)SC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |